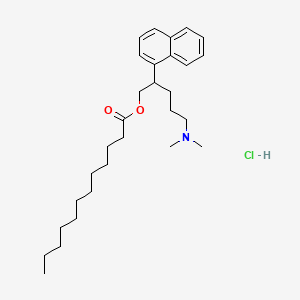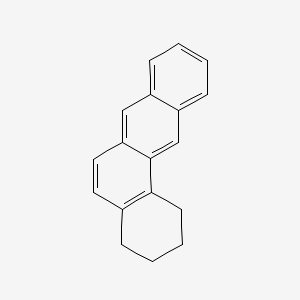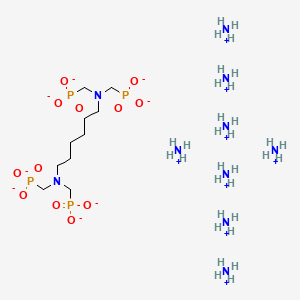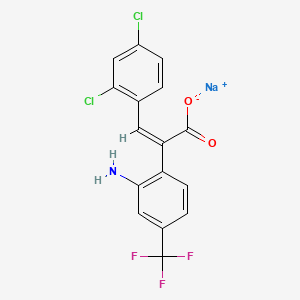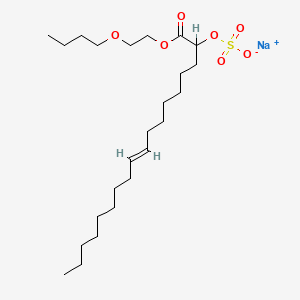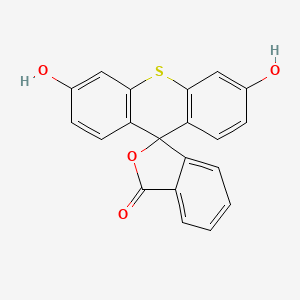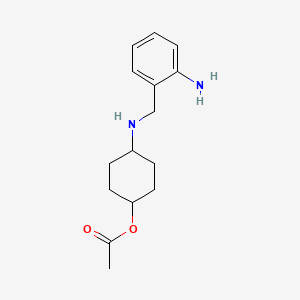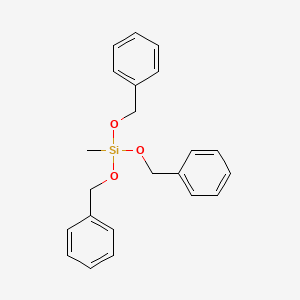
Methyltris(phenylmethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltris(phenylmethoxy)silane is an organosilicon compound with the molecular formula C22H24O3Si. It is a silane coupling agent that contains both organic functional and alkoxy groups in one molecule. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltris(phenylmethoxy)silane can be synthesized through the reaction of methyltrimethoxysilane with phenylmethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the removal of methanol as a byproduct. The process involves the following steps:
- Methyltrimethoxysilane and phenylmethanol are mixed in a reaction vessel.
- A catalyst, such as p-toluenesulfonic acid, is added to the mixture.
- The reaction mixture is heated under reflux, and methanol is continuously removed.
- The resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and maximize the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyltris(phenylmethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.
Substitution: Requires specific reagents depending on the desired functional group to be introduced.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the reagents used.
Scientific Research Applications
Methyltris(phenylmethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of advanced materials and coatings.
Biology: Utilized in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and medical device coatings.
Industry: Applied in the production of high-performance composites, sealants, and adhesives.
Mechanism of Action
The mechanism of action of methyltris(phenylmethoxy)silane involves the formation of strong covalent bonds between the silane and the substrate. The alkoxy groups undergo hydrolysis to form silanols, which then condense with hydroxyl groups on the substrate surface. This results in the formation of stable siloxane bonds, enhancing the adhesion and durability of the material.
Comparison with Similar Compounds
Similar Compounds
- Phenyltrimethoxysilane
- Vinyltrimethoxysilane
- 3-Mercaptopropyltrimethoxysilane
- 3-Chloropropyltrimethoxysilane
Uniqueness
Methyltris(phenylmethoxy)silane is unique due to its combination of phenyl and methoxy groups, which provide both hydrophobic and reactive properties. This makes it particularly effective in applications requiring strong adhesion and chemical resistance.
Properties
CAS No. |
61214-13-9 |
|---|---|
Molecular Formula |
C22H24O3Si |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
methyl-tris(phenylmethoxy)silane |
InChI |
InChI=1S/C22H24O3Si/c1-26(23-17-20-11-5-2-6-12-20,24-18-21-13-7-3-8-14-21)25-19-22-15-9-4-10-16-22/h2-16H,17-19H2,1H3 |
InChI Key |
GEIHDEVWPDTQIM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



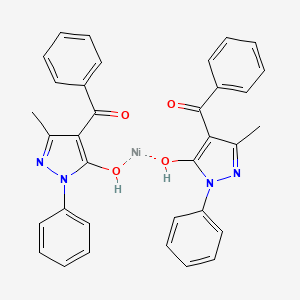
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)
